2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, acidity or basicity, and reactivity with other substances.Scientific Research Applications
Antimicrobial Activities Benzoxazole derivatives, including those similar to 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Agents Research has also been conducted on the synthesis of benzoxazole and benzoxazolone derivatives for their potential as anticancer agents. These studies found that the presence of a cyclic amine moiety in the benzoxazole scaffold influenced their cytotoxic effect towards cancer cells (Murty et al., 2011).
Structural Analysis and Coordination Compounds A novel compound closely related to 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine was synthesized and studied for its potential in forming coordination compounds. This research focused on structural analysis and the potential of these compounds in various applications (Téllez et al., 2013).
Synthesis Methods Various methods have been developed to synthesize benzoxazole derivatives. These include electrochemically initiated oxidative amination, which offers a simplified and waste-reducing process (Gao et al., 2014), and copper-catalyzed intramolecular O-arylation for efficient synthesis under mild conditions (Wu et al., 2014).
Safety And Hazards
This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For less-studied compounds, some of this information may not be available. For more detailed information, it’s recommended to refer to scientific literature or databases. If you have access to a specific database or journal, you can search for the compound there. If not, Google Scholar can be a good starting point for finding relevant papers. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJLLJKGXLRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine | |
CAS RN |
1134316-96-3 | |
Record name | 1134316-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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